4-Isothiocyanatopyridine
Overview
Description
4-Isothiocyanatopyridine (4-ITCP) is a chemical compound with the molecular formula C6H4N2S. It is a heterocyclic compound that belongs to the pyridine family. 4-ITCP has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Molecular Structure
4-Isothiocyanatopyridine has been utilized in various synthesis processes and molecular structure analyses. For instance, it has been employed in the synthesis of 4-aryl-1,7-naphthyridine-2(1H)-thiones through the electrocyclic reaction of 4-(1-arylalk-1-enyl)-3-isothiocyanatopyridines, which are generated in situ from the respective isocyanides. This synthesis is essential for developing compounds with potential pharmaceutical applications (Kobayashi et al., 2012). Additionally, the compound has been a part of structural and spectral studies, particularly in understanding the properties of chloride and pseudohalide ruthenium(II) complexes with 4-(4-nitrobenzyl)pyridine. These studies are crucial for comprehending the electronic structures and emission properties of these complexes (Maroń & Małecki, 2014).
Spectral and Magnetic Properties
Investigations into the spectral properties of various compounds involve 4-Isothiocyanatopyridine as a significant component. For example, the structural and spectral properties of 2,4‐dithiouridine, a compound related to 4-Isothiocyanatopyridine, have been extensively studied, shedding light on its unique physical properties (Faerber et al., 1970). Furthermore, 4-Isothiocyanatopyridine has contributed to the understanding of single-molecule magnet behavior with a single metal center, which is vital for advancements in magnetic storage technologies and quantum computing (Jurca et al., 2011).
Agricultural and Horticultural Applications
In the field of agriculture and horticulture, 4-Isothiocyanatopyridine derivatives have been used to understand plant growth and its regulation. For instance, research has been conducted on plant growth retardants, including 4-pyridine derivatives, to gain insights into the regulation of terpenoid metabolism, which is closely linked to phytohormones and plant development (Grossmann, 1990).
Material Science and Liquid Crystal Technology
4-Isothiocyanatopyridine has been instrumental in the development of materials with specific properties. Research in material science has focused on creating compounds with significant optical anisotropy and dielectric anisotropy, leading to the development of liquid crystal mixtures for applications like high-contrast bistable displays (Ji et al., 2015).
properties
IUPAC Name |
4-isothiocyanatopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c9-5-8-6-1-3-7-4-2-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLDYVWDOTJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495582 | |
Record name | 4-Isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatopyridine | |
CAS RN |
76105-84-5 | |
Record name | 4-Isothiocyanatopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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